2,3-Dichlorotoluene-4,5,6-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

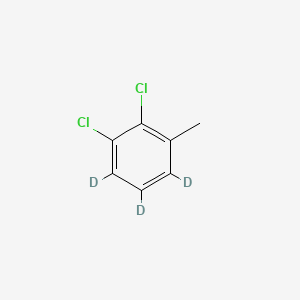

2,3-Dichlorotoluene-4,5,6-d3 is a deuterated derivative of 2,3-dichlorotoluene, where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is often used as a stable isotope-labeled standard in various analytical applications, particularly in mass spectrometry.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichlorotoluene-4,5,6-d3 typically involves the chlorination of toluene followed by deuteration. The process can be summarized as follows:

Chlorination: Toluene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce 2,3-dichlorotoluene.

Deuteration: The 2,3-dichlorotoluene is then subjected to deuteration using deuterium gas or deuterated reagents under specific conditions to replace the hydrogen atoms in the methyl group with deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar steps but on a larger scale. The process involves:

Catalytic Chlorination: Utilizing a directional chlorination catalyst to ensure selective chlorination at the 2 and 3 positions.

Deuteration: Employing deuterium gas in a controlled environment to achieve high purity and yield of the deuterated product.

化学反应分析

Types of Reactions

2,3-Dichlorotoluene-4,5,6-d3 can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other groups such as hydroxyl or amino groups.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or ammonia under reflux conditions.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Substitution: Formation of 2,3-dihydroxytoluene or 2,3-diaminotoluene.

Oxidation: Formation of 2,3-dichlorobenzoic acid or 2,3-dichlorobenzaldehyde.

Reduction: Formation of 2-chlorotoluene or toluene.

科学研究应用

2,3-Dichlorotoluene-4,5,6-d3 is used in various scientific research applications:

Analytical Chemistry: As a stable isotope-labeled standard in mass spectrometry for the quantification of 2,3-dichlorotoluene in complex mixtures.

Environmental Studies: To trace the environmental fate and transport of chlorinated toluenes.

Pharmaceutical Research: In the synthesis of deuterated drugs to study their metabolic pathways and improve their pharmacokinetic properties.

Industrial Applications: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes

作用机制

The mechanism of action of 2,3-Dichlorotoluene-4,5,6-d3 involves its interaction with specific molecular targets and pathways:

相似化合物的比较

Similar Compounds

2,3-Dichlorotoluene: The non-deuterated version of the compound.

2,6-Dichlorotoluene: Another isomer with chlorine atoms at the 2 and 6 positions.

2,4-Dichlorotoluene: An isomer with chlorine atoms at the 2 and 4 positions.

Uniqueness

2,3-Dichlorotoluene-4,5,6-d3 is unique due to the presence of deuterium atoms, which makes it particularly useful as an isotopic standard in analytical applications. The deuterium atoms provide a distinct mass difference, allowing for precise quantification and tracing in various studies .

生物活性

2,3-Dichlorotoluene-4,5,6-d3 is a deuterated derivative of dichlorotoluene, characterized by the substitution of specific hydrogen atoms with deuterium. This compound is of significant interest due to its unique biological activity and applications in various fields such as pharmacology, toxicology, and environmental science. This article reviews the biological activity of this compound based on diverse research findings.

- Molecular Formula : C7H6Cl2D3

- Molecular Weight : Approximately 164.05 g/mol

- Structure : The presence of chlorine and deuterium atoms influences the compound's chemical reactivity and stability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The incorporation of deuterium enhances metabolic stability and alters the kinetics of enzymatic reactions. This can lead to:

- Altered Lipophilicity : The presence of chlorine atoms increases lipophilicity, which can enhance membrane permeability and binding affinity to target proteins.

- Metabolic Tracing : Deuterium labeling allows for tracking metabolic pathways in vivo, providing insights into pharmacokinetics and toxicokinetics.

Toxicological Effects

Research indicates that dichlorotoluenes can exhibit cytotoxic effects on various cell lines. In particular:

- Cell Viability : Studies have shown that exposure to 2,3-Dichlorotoluene derivatives can significantly reduce cell viability in human liver cells (HepG2) and lung cancer cells (A549) through mechanisms involving oxidative stress and apoptosis induction .

- Genotoxicity : The compound has been evaluated for genotoxic potential using the comet assay, revealing DNA damage in exposed cells .

Pharmacological Applications

Due to its unique properties:

- Drug Development : this compound is being explored as a scaffold for developing new pharmaceuticals that require enhanced metabolic stability. Its isotopic labeling allows researchers to study drug metabolism in greater detail.

- Environmental Monitoring : The compound serves as a tracer in environmental studies to investigate the degradation pathways of chlorinated compounds in soil and water systems.

Case Study 1: Metabolic Pathway Analysis

A study conducted on the metabolic fate of this compound in rat liver microsomes demonstrated its biotransformation into various metabolites. The results indicated that deuterium labeling allowed for clearer identification of metabolic intermediates compared to non-deuterated analogs. This was crucial for understanding its pharmacokinetic profile .

Case Study 2: Toxicity Assessment in Aquatic Systems

In an investigation assessing the toxicity of dichlorotoluenes on aquatic organisms, this compound was tested on Daphnia magna. The study found that exposure led to significant immobilization rates at concentrations above 10 mg/L. This highlights the environmental impact and potential risks associated with chlorinated compounds .

Comparative Analysis with Similar Compounds

| Compound | Molecular Weight | Lipophilicity | Biological Activity |

|---|---|---|---|

| This compound | 164.05 g/mol | High | Cytotoxicity & Metabolism |

| 2,4-Dichlorotoluene | 163.05 g/mol | Moderate | Genotoxicity |

| 3-Chloroaniline | 127.56 g/mol | Low | Mutagenicity |

属性

IUPAC Name |

1,2-dichloro-3,4,5-trideuterio-6-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3/i2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLKCPXYBLCEKC-NRUYWUNFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])Cl)Cl)C)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。